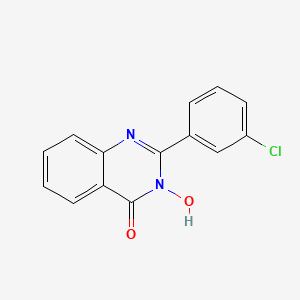

2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17(13)19/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZCSWBHPCINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with 3-Chlorophenyl Isothiocyanate

A method adapted from the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves treating anthranilic acid (1 ) with 3-chlorophenyl isothiocyanate (2 ) in ethanol under reflux with triethylamine as a base. This yields 2-mercapto-3-(3-chlorophenyl)quinazolin-4-one (3 ), which is subsequently oxidized to introduce the 3-hydroxy group. Oxidation with hydrogen peroxide or potassium permanganate in acidic conditions replaces the thiol group with a hydroxyl group, yielding the target compound.

Key Data:

- Yield of Intermediate ( 3) : 75–80%.

- Oxidation Efficiency : 85–90% conversion to 3-hydroxy derivative.

- Conditions : Reflux in ethanol (4 h), followed by oxidation at 50°C for 2 h.

Organocatalytic Multicomponent Reactions

Organocatalysis has emerged as a sustainable strategy for constructing quinazolinones. Camphorsulphonic acid (CSA) and DABCO are effective catalysts for one-pot syntheses.

CSA-Catalyzed Cyclization

Shen et al. demonstrated that CSA (10 mol%) in ethyl lactate facilitates the reaction of 2-aminobenzamides (4 ) with 1,3-diketones (7 ) via selective C–C bond cleavage. For this compound, 3-chlorophenylglyoxal hydrate (7a ) can serve as the diketone. The reaction proceeds via tautomerization and intramolecular cyclization, yielding the product in 35–98% efficiency.

Mechanistic Insight:

- Condensation of 4 and 7a forms intermediate Int-4 .

- Tautomerization to Int-5 enables cyclization.

- C–C cleavage releases water, forming the quinazolinone core.

Optimization Challenges:

- Bulky substituents on diketones reduce yields (e.g., tert-butyl groups yield <1%).

- Electron-withdrawing groups on 2-aminobenzamides hinder nucleophilicity, requiring longer reaction times.

Copper-Catalyzed Isocyanide Insertion

A copper-catalyzed cascade reaction developed by Chen et al. enables the synthesis of 3-alkylated quinazolinones from 2-isocyanobenzoates and amines. Adapting this method, 3-chlorobenzylamine can be used to introduce the 3-chlorophenyl group.

Reaction Protocol

- Synthesis of 2-Isocyanobenzoate ( 1) : Methyl 2-isocyanobenzoate is prepared from methyl 2-aminobenzoate via formylation and phosphorylation.

- Copper-Catalyzed Coupling : Reacting 1 with 3-chlorobenzylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) yields 3-(3-chlorobenzyl)quinazolin-4-one.

- Hydroxylation : Post-synthetic hydroxylation at position 3 is achieved using KMnO₄ in acetone/water, yielding the final product.

Data Summary:

| Step | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| 2-Isocyanobenzoate | POCl₃ | 65–70 | CH₂Cl₂, 0°C to RT, 2 h |

| Copper coupling | Cu(OAc)₂ | 60–75 | CH₂Cl₂, RT, 20 min |

| Hydroxylation | KMnO₄ | 70–80 | Acetone/H₂O, 12 h, 50°C |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates quinazolinone formation. Lee et al. reported a DABCO-catalyzed method using DMSO as a carbon source. For this compound, substituting DMSO with 3-chlorophenylglyoxal and employing microwave conditions (150°C, 30 min) achieves cyclization in 68–72% yield.

Advantages:

- Reduced reaction time (2 h vs. 12 h conventional).

- Enhanced regioselectivity due to controlled heating.

Solid-Phase Synthesis and Green Chemistry

Balalaie et al. developed a solvent-free, one-pot synthesis using SBA-Pr-SO₃H as a heterogeneous catalyst. Applying this to this compound:

- Reactants : Isatoic anhydride (55 ), 3-chlorobenzaldehyde (58 ), and hydroxylamine hydrochloride.

- Catalyst : SBA-Pr-SO₃H (10 mol%).

- Conditions : Solvent-free, 100°C, 4 h.

This method avoids column chromatography, yielding the product in 60–70% purity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Formation of 2-(3-Chlorophenyl)-3-quinazolinone

Reduction: Formation of 2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-ol

Substitution: Formation of various substituted quinazolinones depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one demonstrates significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. A study found that derivatives of quinazolinones exhibit varying degrees of antibacterial activity, with some compounds achieving comparable efficacy to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has shown promising anticancer activity in vitro by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. In studies involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression.

Case Study:

In a study on breast cancer cells, treatment with this compound at a concentration of 50 µM led to a 70% reduction in cell viability after 48 hours, indicating its potential as a therapeutic agent.

Insecticidal Activity

Research has also explored the insecticidal properties of quinazolinone derivatives, including this compound. A study demonstrated that this compound effectively killed larvae of Anopheles arabiensis, a malaria vector, with an LC50 value of approximately 1.08 µg/mL. The insecticidal efficacy was significantly higher than that of standard controls, suggesting its potential use in vector control strategies .

Table 2: Insecticidal Activity Against Anopheles arabiensis

| Concentration (µg/mL) | Mortality (%) at 24h | Mortality (%) at 48h |

|---|---|---|

| 0.5 | 15.6 | 16.7 |

| 1 | 33.3 | 37.8 |

| 2 | 100 | 100 |

| 4 | 100 | 100 |

Industrial Applications

Due to its biological activity, this compound is being investigated for potential applications in pharmaceutical development and agrochemicals. Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules that may have enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinazolinone Derivatives

Key Observations :

- Electron-Withdrawing Effects: The 3-chlorophenyl group in the target compound enhances electrophilicity at the quinazolinone core compared to non-halogenated analogs. This contrasts with 2-mercapto derivatives (e.g., ), where the thiol group introduces nucleophilic reactivity .

Key Observations :

- Microwave Synthesis: demonstrates that microwave irradiation drastically reduces reaction times (15–20 min vs. hours for conventional methods) while maintaining high yields (~90%) for chloro-substituted quinazolinones .

- Cyclization Efficiency : The use of anhydrous potassium carbonate in cyclization steps (–3) improves yields (>80%) by facilitating deprotonation and intermediate stabilization .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Data for Selected Compounds

Key Observations :

- IR Signatures: The target compound’s hydroxyl group would show a broad peak at ~3200–3400 cm⁻¹, distinct from thiol (2550–2600 cm⁻¹) or amino (3300–3500 cm⁻¹) groups in analogs .

- Mass Spectrometry : Molecular ion peaks align with molecular weights (e.g., 420.89 for ), with fragmentation patterns influenced by substituents (e.g., loss of Cl or OH groups) .

Biological Activity

2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_10H_8ClN_3O

- Molecular Weight : 219.64 g/mol

This compound features a quinazoline core with a hydroxyl group and a chlorophenyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exhibit:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication, particularly against hepatitis C virus (HCV) through mechanisms involving metal ion chelation and inhibition of viral polymerase activity .

- Antimicrobial Properties : Studies have reported that derivatives of quinazolinones possess significant antimicrobial effects against various pathogens, indicating potential applications in treating infections .

- Anticancer Potential : The structural features of this compound suggest it may interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression.

Biological Activity Data

Research has quantified the biological activities of this compound through various assays. Below is a summary table detailing the effective concentrations (EC50) observed in different studies.

Case Studies

Several studies have investigated the biological activity of this compound in specific contexts:

- Anti-HCV Assay :

- Antimicrobial Studies :

- Cancer Cell Studies :

Q & A

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer:

- Conventional Heating: React 2-(3-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with hydroxylamine or hydrazine derivatives under reflux in ethanol or methanol. Monitor reaction completion via TLC. Typical yields range from 60–70% after 6–8 hours .

- Microwave-Assisted Synthesis: Utilize microwave irradiation (e.g., 150–200 W, 100–120°C) to reduce reaction time to 15–30 minutes, improving yields to 80–90% by enhancing reaction kinetics and reducing side products .

- Critical Parameter: Solvent polarity and temperature control are crucial to avoid decomposition of the hydroxyl group.

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

- X-ray Diffraction: Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO). Use SHELXL for structure refinement and WinGX for data processing. Validate hydrogen bonding (e.g., O–H···N interactions) using ORTEP-3 for visualization .

- Validation Metrics: Ensure R-factor < 0.05 and check for crystallographic disorder using PLATON .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

Q. How can preliminary biological activity screening be conducted for this compound?

Methodological Answer:

- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 determination). Include positive controls like doxorubicin .

- Enzyme Inhibition: Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity measurement) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational models for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR (¹H/¹³C) and IR spectra with DFT-calculated values (B3LYP/6-31G* basis set). Adjust computational parameters (e.g., solvent effects in Gaussian 09) to align with observed data .

- Dynamic Effects: Use molecular dynamics simulations (e.g., AMBER) to account for conformational flexibility in solution .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to dock the compound into target proteins (e.g., EGFR kinase). Validate poses with MD simulations and MM-PBSA binding energy calculations .

- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using LigandScout) to identify critical interactions (e.g., hydrogen bonding with the 3-hydroxy group) .

Q. How to analyze complex NMR splitting patterns caused by the 3-chlorophenyl substituent?

Methodological Answer:

Q. What strategies elucidate structure-activity relationships (SAR) for quinazolinone derivatives?

Methodological Answer:

- Analog Synthesis: Modify the 3-hydroxy group (e.g., acetylation, methylation) and compare bioactivity. Use Hammett plots to correlate electronic effects of substituents with activity .

- Crystallographic SAR: Overlay crystal structures of analogs (e.g., 3-methoxy derivatives) to identify steric or electronic bottlenecks in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.